molecular formula C19H15N3O4S2 B11345907 5-(4-methylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1,2-oxazole-3-carboxamide

5-(4-methylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B11345907
M. Wt: 413.5 g/mol
InChI Key: LVKZZSRAEYLONL-UHFFFAOYSA-N
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Description

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple functional groups, including a methanesulfonyl group, a benzothiazole ring, a methylphenyl group, and an oxazole ring. These functional groups contribute to the compound’s reactivity and potential utility in different chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions The process begins with the preparation of the benzothiazole ring, which is then functionalized with a methanesulfonyl group The oxazole ring is synthesized separately and subsequently coupled with the benzothiazole derivative

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and commercial use.

Chemical Reactions Analysis

Types of Reactions

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound may be used as a probe to study enzyme activity or as a ligand in receptor binding studies.

    Medicine: The compound’s potential therapeutic properties are investigated for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYLPHENYL)SULFANYL]ACETAMIDE
  • (2E)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-3-(4-METHYLPHENYL)PROP-2-ENAMIDE

Uniqueness

Compared to similar compounds, N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct reactivity and potential applications in various scientific fields. The presence of the oxazole ring, in particular, differentiates it from other benzothiazole derivatives and enhances its versatility in chemical synthesis and biological research.

Properties

Molecular Formula

C19H15N3O4S2

Molecular Weight

413.5 g/mol

IUPAC Name

5-(4-methylphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H15N3O4S2/c1-11-3-5-12(6-4-11)16-10-15(22-26-16)18(23)21-19-20-14-8-7-13(28(2,24)25)9-17(14)27-19/h3-10H,1-2H3,(H,20,21,23)

InChI Key

LVKZZSRAEYLONL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C

Origin of Product

United States

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